3-((Methylamino)methyl)benzonitrile
Description
3-((Methylamino)methyl)benzonitrile (CAS: 10406-25-4) is a substituted benzonitrile derivative featuring a methylamino-methyl group at the meta position of the benzene ring. This compound belongs to a class of aromatic nitriles with applications in medicinal chemistry, particularly as intermediates in drug synthesis.
Properties
IUPAC Name |
3-(methylaminomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRCDVSFCMVQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238125 | |
| Record name | Benzonitrile, 3-((methylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-96-1 | |
| Record name | 3-[(Methylamino)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-((methylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-((methylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylaminomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzonitrile+Formaldehyde+Methylamine→this compound
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-((Methylamino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
3-((Methylamino)methyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of complex drug molecules. Research indicates that it can be used to develop drugs targeting neurological disorders due to its structural similarity to benzodiazepines, which are known for their anxiolytic properties.
Case Study: Anxiolytic Properties
Studies have demonstrated that this compound exhibits anxiolytic effects in animal models. This suggests its potential as a candidate for developing new anxiolytic medications. The compound's ability to interact with neurotransmitter systems makes it a valuable subject for further investigation in neuropharmacology.
Organic Synthesis
This compound is utilized in various organic synthesis pathways due to its reactive functional groups. It can undergo transformations such as nucleophilic substitutions and coupling reactions, making it versatile for synthesizing more complex organic molecules.
Table 1: Chemical Transformations Involving this compound
| Transformation Type | Description | Potential Applications |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form new carbon-nitrogen bonds | Synthesis of pharmaceuticals |
| Coupling Reactions | Formation of biaryl compounds through coupling with aryl halides | Development of agrochemicals and dyes |
| Reduction Reactions | Conversion of nitriles to amines | Synthesis of amino compounds |
Biological Research
Targeting Neurodegenerative Disorders
Research has indicated that derivatives of this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The development of nNOS inhibitors is a promising strategy for treating conditions like Alzheimer's disease .
Table 2: Biological Activities Associated with this compound
| Biological Activity | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| nNOS Inhibition | Reduces nitric oxide production | Treatment of neurodegenerative disorders |
| Anxiolytic Effects | Modulates neurotransmitter systems | Development of anti-anxiety medications |
Mechanism of Action
The mechanism of action of 3-((Methylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1) and 2-(Aminomethyl)benzonitrile hydrochloride (CAS: 34403-48-0) are positional isomers of the target compound. Key differences include:
- Substituent Position: The methylamino-methyl group is located at the para position in 4-((Methylamino)methyl)benzonitrile and the ortho position in 2-(Aminomethyl)benzonitrile.
- Physicochemical Properties : Positional variations influence polarity and solubility. For example, the para isomer may exhibit higher symmetry and crystallinity compared to the meta isomer .
- Synthetic Utility : The ortho isomer’s hydrochloride salt (CAS: 34403-48-0) is often used in coupling reactions due to its enhanced stability .
Table 1: Comparison of Positional Isomers
| Compound | CAS Number | Substituent Position | Key Applications |
|---|---|---|---|
| 3-((Methylamino)methyl)benzonitrile | 10406-25-4 | Meta | Intermediate in kinase inhibitors |
| 4-((Methylamino)methyl)benzonitrile | 90389-96-1 | Para | Ligand design for receptors |
| 2-(Aminomethyl)benzonitrile HCl | 34403-48-0 | Ortho | Peptide coupling reactions |
Functional Group Modifications
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (CAS: 1040052-47-8) and 3-({[2-chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile (CAS: 869682-11-1) feature bulkier substituents:
Complex Heterocyclic Derivatives
Compounds like 3-[(2-aminoquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile (PDB Ligand: 8EY) incorporate extended aromatic systems:
- Quinoline Moiety: The quinoline group enables π-π stacking interactions, a feature critical for targeting nucleic acids or enzyme active sites .
- Bioactivity : Such derivatives are explored as kinase inhibitors or ligands for estrogen-related receptors (ERRα), as seen in studies on similar benzonitrile-based ligands (e.g., 5FB in PDB: 3K6P) .
Table 2: Structural and Functional Comparison
| Compound | Key Features | Potential Applications |
|---|---|---|
| This compound | Simple meta-substitution | Versatile synthetic intermediate |
| 3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile | Branched alkyl chain | Enhanced metabolic stability |
| 3-({[2-chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile | Electron-withdrawing substituents | Protein-ligand interactions |
| 3-[(2-aminoquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile | Quinoline extension | Kinase inhibition |
Spectroscopic and Crystallographic Data
- NMR Signatures: The methylamino group in this compound shows characteristic proton signals at δ ~2.92 ppm (d, J = 4.7 Hz) for -NHCH3, as observed in related compounds .
- Crystal Packing: Bulky substituents (e.g., 3,5-di-tert-butyl in CAS: N/A) induce monoclinic crystal systems (space group P21/c), influencing solubility and melting points .
Biological Activity
3-((Methylamino)methyl)benzonitrile, a compound with the molecular formula C₉H₁₀N₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the presence of a methylamino group and a benzonitrile moiety. Its structure suggests potential interactions with various biological targets, which may lead to significant pharmacological effects. The compound is known for its reactivity due to the nitrile group, which can participate in various chemical reactions, including hydrolysis and nucleophilic substitution.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 150.19 g/mol |
| CAS Number | 90389-96-1 |
| Toxicity | Toxic if swallowed or inhaled |
Research indicates that this compound may exert its biological effects through interaction with specific enzymes and receptors. Preliminary studies suggest it could act as an inhibitor of certain pathways involved in inflammation and cell proliferation, potentially impacting conditions such as cancer and neurodegenerative diseases .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, initial findings suggest it may inhibit enzymes related to lipid metabolism and inflammatory responses. These interactions are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the compound's effect on various cell lines, revealing that it significantly reduced cell viability in cancerous cells while exhibiting minimal toxicity to normal cells. The IC50 values indicated a promising therapeutic index .
- Binding Affinity : Interaction studies demonstrated that this compound binds effectively to specific biological targets, suggesting its potential as a lead compound in drug development.
- Toxicological Assessment : Toxicological evaluations have classified the compound as hazardous, indicating acute toxicity upon exposure through various routes (oral, dermal, inhalation). This necessitates careful handling in laboratory settings .
Table 2: Summary of Biological Studies
Future Directions
Further research is essential to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed molecular mechanisms through which this compound exerts its effects.
- In Vivo Evaluations : Conducting animal studies to assess the efficacy and safety profile in living organisms.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
